Hydrazine hydrate

Descripción

Propiedades

IUPAC Name |

hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

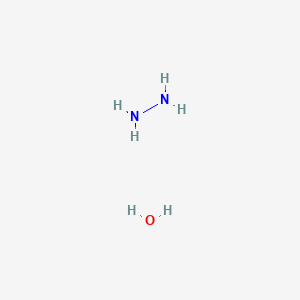

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7803-57-8, 302-01-2 (Parent) | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9037240 | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |

| Record name | Hydrazine hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10217-52-4, 7803-57-8 | |

| Record name | Hydrazine, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a versatile and highly reactive chemical compound with significant applications across various scientific disciplines, including pharmaceutical synthesis, agrochemicals, and as a high-energy propellant.[1] This technical guide provides an in-depth overview of its core physical and chemical properties, supplemented with detailed experimental protocols and visualizations to support researchers and professionals in its safe and effective handling and application.

Physical Properties of Hydrazine Hydrate

This compound is a colorless, fuming liquid with a distinct ammonia-like odor.[2][3] It is miscible with water and alcohols but insoluble in nonpolar solvents like chloroform (B151607) and ether.[2] The physical characteristics of this compound are concentration-dependent; this guide focuses on common commercially available concentrations, particularly the monohydrate, which corresponds to a 64% aqueous solution of hydrazine by weight.[3][4]

Quantitative Physical Data

The following tables summarize the key physical properties of various concentrations of this compound.

Table 1: General Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | N₂H₄·H₂O | [1] |

| Molecular Weight | 50.06 g/mol | [5] |

| Appearance | Colorless, fuming liquid | [2][3] |

| Odor | Faint, ammonia-like | [2][3] |

| Solubility | Miscible with water and alcohol; Insoluble in chloroform and ether | [2] |

Table 2: Thermodynamic and Other Physical Properties of this compound (Concentration Specific)

| Property | 100% this compound (64% N₂H₄) | 80% this compound (51.2% N₂H₄) | 55% this compound (35% N₂H₄) | References |

| Boiling Point | 120.1 °C | 119 °C | 109.4 - 120°C | [2][6][7][8] |

| Melting Point | -51.7 °C | -57 °C | -65 °C to -62°C | [2][6][8] |

| Density (at 20°C) | 1.032 g/mL | 1.028 g/cm³ | 1.023 g/cm³ | [2][8][9] |

| Vapor Pressure | 5 mm Hg (at 25°C) | 13 hPa (at 20°C) | 15 mbar (at 20°C) | [7][10][11] |

| Viscosity | ~1.26 mPa·s (at 20°C for 55% solution) | Not specified | 1.26 mPa·s (at 20°C) | [10] |

| Flash Point | 72 - 75 °C (Open Cup) | 89 - 93 °C (Open Cup) | > 100 °C | [8][12][13] |

| Autoignition Temp. | 280 - 310 °C | 310 °C | 310 °C | [5][10][11] |

| Refractive Index (n20/D) | 1.428 | Not specified | Not specified | [2][7] |

Chemical Properties of this compound

This compound's chemical reactivity is characterized by its basicity, strong reducing capabilities, and nucleophilic nature. These properties make it a valuable reagent in a wide array of chemical transformations.

Basicity

Similar to ammonia, this compound is a weak base. It can be protonated to form hydrazinium (B103819) ions.[9]

N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻ (K_b = 1.3 x 10⁻⁶)[9]

It is difficult to diprotonate due to the very low basicity of the second nitrogen atom.[9]

Reducing Agent

This compound is a powerful reducing agent, a property that underpins many of its industrial applications. The byproducts of its redox reactions are typically nitrogen gas and water, which are environmentally benign.[9]

1. Oxygen Scavenging: It is widely used in boiler and heating systems to remove dissolved oxygen, thereby preventing corrosion.[9]

N₂H₄ + O₂ → N₂ + 2H₂O[9]

2. Reduction of Metal Salts: It can reduce salts of less active metals (e.g., silver, gold, platinum) to their elemental form. This property is utilized in applications like electroless nickel plating.[9]

3. Reduction of Organic Functional Groups: this compound is a key reagent in several named reactions for the reduction of organic compounds.

- Wolff-Kishner Reduction: This reaction converts the carbonyl group of ketones and aldehydes into a methylene (B1212753) group (CH₂) under basic conditions.[9]

- Reduction of Nitroarenes: It is used for the selective reduction of nitro groups to amines, a crucial step in the synthesis of many pharmaceuticals and dyes.[8][14]

- Graphene Oxide Reduction: It is one of the most common and effective reagents for the chemical reduction of graphene oxide to reduced graphene oxide (rGO).[9][15]

Nucleophilicity and Condensation Reactions

As a potent nucleophile, hydrazine can attack electrophilic centers such as carbonyl carbons and sulfonyl halides.[9]

-

Hydrazone and Azine Formation: It readily condenses with aldehydes and ketones to form hydrazones and azines.[9]

-

Synthesis of Heterocycles: It is a fundamental building block for synthesizing nitrogen-containing heterocyclic compounds, such as pyrazoles from 1,3-dicarbonyl compounds.[9]

Decomposition

This compound can decompose, especially upon heating or in the presence of catalysts (like certain metal oxides), to produce nitrogen, hydrogen, and ammonia. This decomposition can be explosive under certain conditions.[5]

Key Properties and Relationships

Caption: Key physical and chemical properties of this compound and their relation to its applications.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections outline protocols for determining key physical properties and for representative chemical reactions.

Determination of Boiling Point (Adapted from ASTM D1120)

This method determines the equilibrium boiling point of a liquid under atmospheric pressure.[6][12][16]

Apparatus:

-

100-mL round-bottom, short-neck, heat-resistant glass flask

-

Water-cooled reflux condenser

-

Calibrated partial immersion thermometer

-

Boiling stones (e.g., silicon carbide)

-

Electric heating mantle

Procedure:

-

Place 60 mL of the this compound solution into the 100-mL flask.

-

Add a few boiling stones to ensure smooth boiling.

-

Position the thermometer in the flask such that the top of the bulb is level with the bottom of the side arm of the flask.

-

Attach the flask to the reflux condenser.

-

Apply heat using the heating mantle and adjust the rate of heating so that the liquid boils and a steady reflux is maintained.

-

Allow the system to equilibrate for at least 10 minutes.

-

Record the temperature reading on the thermometer once it becomes stable.

-

Correct the observed boiling point for any deviation in atmospheric pressure from standard pressure (760 mmHg).

Caption: Experimental workflow for determining the boiling point of this compound.

Determination of Melting Point (Adapted from ASTM E324)

This capillary tube method is used to determine the melting range of a substance.[3][10]

Apparatus:

-

Melting point apparatus with a heating block or oil bath

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

Procedure:

-

Ensure the this compound sample is solidified by cooling it sufficiently below its expected melting point.

-

Introduce a small amount of the solidified sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10°C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first signs of liquid formation are observed (initial melting point).

-

Record the temperature at which the entire sample has melted into a clear liquid (final melting point). The range between these two temperatures is the melting range.

Wolff-Kishner Reduction of a Ketone (Huang-Minlon Modification)

This protocol describes a common modification of the Wolff-Kishner reduction, which is a one-pot procedure.[17][18][19][20][21]

Materials:

-

Ketone (substrate)

-

This compound (85% solution)

-

Potassium hydroxide (B78521) (KOH)

-

High-boiling solvent (e.g., diethylene glycol)

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the ketone and potassium hydroxide in diethylene glycol.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux (around 100-130°C) for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

After hydrazone formation, reconfigure the apparatus for distillation and raise the temperature to distill off water and any excess hydrazine. This allows the reaction temperature to rise to ~190-200°C.

-

Once the distillation ceases, reattach the reflux condenser and continue to heat the mixture at this higher temperature for an additional 3-5 hours to complete the reduction.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to isolate the alkane product.

Caption: Simplified reaction pathway of the Wolff-Kishner reduction.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care. It is toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen.[10][12] It is also corrosive and can cause severe burns.[12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.[10] Due to its reactivity, it should be stored away from oxidizing agents, acids, and metals.[4]

References

- 1. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. infinitalab.com [infinitalab.com]

- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 5. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Selective Reduction of Halogenated Nitroarenes with this compound in the Presence of Pd/C [organic-chemistry.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. store.astm.org [store.astm.org]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. Selective Reduction of Halogenated Nitroarenes with this compound in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

A Technical Guide to the History and Discovery of Hydrazine Hydrate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of hydrazine (B178648) and its hydrate (B1144303), compounds that have become indispensable reagents in modern organic chemistry and drug development. From its initial synthesis in the late 19th century to the development of large-scale industrial production methods, the journey of hydrazine is a story of scientific curiosity, perseverance, and innovation. This document provides a technical overview of the key milestones, detailed experimental protocols from foundational studies, and a summary of the physicochemical properties of hydrazine hydrate.

Early Discoveries and the Pioneers of Hydrazine Chemistry

The story of hydrazine begins in the late 19th century with the pioneering work of German chemists who were exploring the rich and complex world of nitrogen chemistry.

Emil Fischer and the Naming of Hydrazine (1875)

While not the first to synthesize the parent compound, Nobel laureate Emil Fischer is credited with coining the term "hydrazine" in 1875 during his work on organic derivatives. His research into the reduction of diazonium salts led to the synthesis of phenylhydrazine, a discovery that would later prove crucial in his groundbreaking work on the structure of sugars.

Theodor Curtius: The First Synthesis of Hydrazine (1887)

The distinction of being the first to synthesize hydrazine itself belongs to Theodor Curtius . In 1887, through a multi-step process starting from organic diazides, Curtius successfully prepared hydrazine sulfate (B86663). His work laid the fundamental groundwork for understanding the reactivity and properties of this novel nitrogen compound.

-

Preparation of Benzoyl Azide (B81097): The synthesis began with the conversion of benzoyl chloride to benzoyl hydrazine by reaction with hydrazine. The resulting benzoyl hydrazine was then treated with nitrous acid to yield benzoyl azide.

-

Hydrolysis to Hydrazine Sulfate: The crucial step involved the hydrolysis of benzoyl azide with dilute sulfuric acid. This reaction cleaved the benzoyl group, and the liberated hydrazine was trapped as the sulfate salt, which precipitated from the solution.

This groundbreaking synthesis, although not high-yielding by modern standards, provided the first tangible sample of a hydrazine salt and opened the door for further investigation into its chemistry.

Lobry de Bruyn and the Isolation of Anhydrous Hydrazine (1895)

For several years after its discovery, hydrazine was primarily handled in the form of its salts or as an aqueous solution. The isolation of pure, anhydrous hydrazine was achieved in 1895 by the Dutch chemist Cornelis Adriaan Lobry van Troostenburg de Bruyn . His work, published in the Recueil des Travaux Chimiques des Pays-Bas, described a method for preparing the highly reactive and volatile anhydrous compound.

De Bruyn's method involved the careful decomposition of hydrazine salts under anhydrous conditions. A general outline of the procedure is as follows:

-

Preparation of this compound: An aqueous solution of this compound was first prepared.

-

Dehydration: The this compound was then treated with a strong dehydrating agent, such as barium oxide, under reduced pressure.

-

Distillation: The resulting anhydrous hydrazine was then carefully distilled to obtain a pure sample. This process was hazardous due to the explosive nature of anhydrous hydrazine in the presence of air.

The Dawn of Industrial Production: The Raschig Process

The early 20th century witnessed a growing interest in the potential applications of hydrazine, particularly as a powerful reducing agent and a high-energy rocket propellant. This demand spurred the development of the first commercially viable method for its production.

Friedrich Raschig's Breakthrough (1906)

In 1906, the German chemist Friedrich Raschig developed and patented a process for the synthesis of hydrazine from readily available starting materials: ammonia (B1221849) and sodium hypochlorite (B82951). The Raschig process revolutionized hydrazine production, making it available on a much larger scale.

The Raschig process involves two main stages:

-

Chloramine (B81541) Formation: An aqueous solution of sodium hypochlorite is reacted with an excess of ammonia at low temperatures (around 5 °C) to form monochloramine (NH₂Cl).

NaOCl + NH₃ → NH₂Cl + NaOH

-

Hydrazine Synthesis: The monochloramine solution is then rapidly mixed with a large excess of ammonia under pressure and heated to approximately 130 °C. This reaction produces hydrazine and ammonium (B1175870) chloride.

NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O

A critical challenge in the Raschig process is a side reaction where hydrazine reacts with the chloramine intermediate to produce nitrogen gas and ammonia, thus reducing the yield. Raschig discovered that the addition of a small amount of gelatin or glue to the reaction mixture could suppress this side reaction by chelating metal ions that catalyze it.

This compound in Organic Synthesis: The Wolff-Kishner Reduction

The availability of this compound from the Raschig process opened up new avenues for its use in organic synthesis. One of the most significant early applications was the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones.

Independent Discoveries by Ludwig Wolff and Nikolai Kishner (1911-1912)

The reduction of carbonyl compounds to their corresponding methylene (B1212753) groups using hydrazine was discovered independently by Ludwig Wolff in Germany and Nikolai Kishner in Russia.

-

Nikolai Kishner (1911): Kishner's initial work involved the heating of hydrazones with a base, such as potassium hydroxide (B78521), to effect the reduction.

-

Ludwig Wolff (1912): Wolff's publication in Justus Liebigs Annalen der Chemie described a similar transformation, often carried out at high temperatures in a sealed tube with sodium ethoxide as the base.

The reaction, now known as the Wolff-Kishner reduction , proceeds via the formation of a hydrazone intermediate, which is then deprotonated by a strong base at high temperatures. The resulting anion undergoes rearrangement with the loss of nitrogen gas to form a carbanion, which is then protonated to yield the alkane.

The following is a generalized procedure for the Wolff-Kishner reduction, incorporating later modifications for improved safety and efficiency:

-

Hydrazone Formation: The carbonyl compound is dissolved in a high-boiling solvent, such as diethylene glycol, and treated with an excess of this compound. The mixture is heated to facilitate the formation of the hydrazone, with the removal of water.

-

Reduction: A strong base, typically potassium hydroxide pellets, is added to the reaction mixture. The temperature is then raised to around 200 °C to effect the decomposition of the hydrazone and the formation of the corresponding alkane.

-

Work-up: After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the purified alkane.

Quantitative Data and Physicochemical Properties

For ease of reference, the following tables summarize key quantitative data related to the historical synthesis methods and the physical and chemical properties of this compound.

Table 1: Historical Synthesis of Hydrazine - A Comparative Overview

| Method | Inventor(s) | Year | Starting Materials | Key Reagents | Product | Reported Yield (Approx.) |

| First Synthesis | Theodor Curtius | 1887 | Organic Diazides | Dilute Sulfuric Acid | Hydrazine Sulfate | Low |

| Anhydrous Prep. | Lobry de Bruyn | 1895 | Hydrazine Salts | Barium Oxide | Anhydrous Hydrazine | Not specified |

| Raschig Process | Friedrich Raschig | 1906 | Ammonia, Sodium Hypochlorite | Gelatin/Glue | This compound | 60-70% |

Table 2: Physicochemical Properties of this compound (N₂H₄·H₂O)

| Property | Value |

| Molecular Formula | H₆N₂O |

| Molar Mass | 50.06 g/mol |

| Appearance | Colorless, fuming liquid |

| Odor | Ammonia-like |

| Density | 1.032 g/mL at 20 °C[1] |

| Melting Point | -51.7 °C[1] |

| Boiling Point | 120.1 °C[1][2] |

| Flash Point | 75 °C |

| Solubility in Water | Miscible[2] |

| Solubility in Organic Solvents | Soluble in ethanol; Insoluble in chloroform (B151607) and ether |

| Refractive Index (n²⁰/D) | 1.428[1][2] |

Visualizing the Chemistry: Diagrams of Key Processes

The following diagrams, rendered in DOT language, illustrate the fundamental chemical transformations discussed in this guide.

Caption: Simplified workflow of Theodor Curtius's first synthesis of hydrazine sulfate.

Caption: The two main stages of the Raschig process for industrial this compound production.

Caption: General scheme of the Wolff-Kishner reduction for the deoxygenation of carbonyls.

References

The Core Mechanism of Hydrazine Hydrate as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a powerful and versatile reducing agent with significant applications across organic and inorganic chemistry. Its utility is central to numerous synthetic transformations, ranging from the deoxygenation of carbonyls to the reduction of nitro compounds and the synthesis of vital pharmaceutical agents. This technical guide provides a comprehensive overview of the core mechanisms of action of hydrazine hydrate as a reducing agent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Fundamental Principles of this compound Reduction

Hydrazine, in its hydrated form, acts as a potent reducing agent primarily due to the presence of the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. The driving force for many of its reduction reactions is the formation of the highly stable dinitrogen (N₂) gas. The general mechanism involves the transfer of hydrogen atoms and/or electrons from hydrazine to the substrate, leading to the reduction of the substrate and the oxidation of hydrazine.

The reducing power of this compound can be modulated by reaction conditions such as temperature, the presence of a catalyst, and the pH of the reaction medium. It can participate in both homogeneous and heterogeneous reductions, offering a broad scope of applications.

Reduction of Carbonyl Compounds: The Wolff-Kishner Reduction

One of the most prominent applications of this compound is in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes under basic conditions.[1][2][3][4][5] This reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction.

The reaction proceeds in two main stages: the formation of a hydrazone intermediate followed by the base-catalyzed decomposition of the hydrazone to yield the alkane and nitrogen gas.[4]

Mechanism of the Wolff-Kishner Reduction

The mechanism involves the following key steps:

-

Hydrazone Formation: The carbonyl compound reacts with this compound to form a hydrazone intermediate. This is a reversible condensation reaction.[4]

-

Deprotonation: A strong base (typically KOH or NaOH) deprotonates the terminal nitrogen of the hydrazone, forming a resonance-stabilized anion.

-

Protonation: The resulting carbanion is protonated by a protic solvent (e.g., ethylene (B1197577) glycol).

-

Second Deprotonation and N₂ Elimination: The second nitrogen is deprotonated, leading to the formation of a dianion which then collapses, eliminating a molecule of nitrogen gas and forming a carbanion.[4]

-

Final Protonation: The carbanion is protonated by the solvent to give the final alkane product.

References

The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) stands as a cornerstone reagent in the edifice of modern organic synthesis. Its utility, stemming from its potent nucleophilicity and reducing capabilities, has cemented its role in a myriad of chemical transformations. This guide provides an in-depth exploration of the fundamental principles of hydrazine hydrate, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this versatile molecule.

Core Principles and Reactivity

This compound's reactivity is dominated by the two nucleophilic nitrogen atoms and its capacity to act as a reducing agent.[1] The lone pair of electrons on each nitrogen atom allows it to readily attack electrophilic centers, initiating a cascade of reactions that are fundamental to the construction of complex organic molecules. Its role as a reducing agent is particularly prominent in the conversion of carbonyl groups to methylene (B1212753) groups, a transformation of significant strategic importance in multi-step syntheses.[2][3]

The Wolff-Kishner Reduction: A Pillar of Deoxygenation

One of the most celebrated applications of this compound is the Wolff-Kishner reduction, a reaction that provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.[4][5][6][7] This transformation is particularly valuable for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[5]

The reaction proceeds through the initial formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, collapses with the extrusion of nitrogen gas to yield the desired alkane.[4][5]

The Huang-Minlon Modification

A significant advancement in the practicality of the Wolff-Kishner reduction was the Huang-Minlon modification. This procedural change involves using a high-boiling solvent, such as diethylene glycol or ethylene (B1197577) glycol, which allows for the removal of water and excess this compound by distillation.[4][8][9] This modification leads to significantly shorter reaction times and improved yields, making the reaction more amenable to large-scale synthesis.[8][9]

Experimental Workflow for the Huang-Minlon Modification of the Wolff-Kishner Reduction

Caption: A generalized experimental workflow for the Huang-Minlon modification.

Mechanistic Pathway of the Wolff-Kishner Reduction

The mechanism of the Wolff-Kishner reduction involves two key stages: the formation of a hydrazone and its subsequent base-catalyzed decomposition.

Caption: The mechanistic steps of the Wolff-Kishner reduction.

Experimental Protocol for the Huang-Minlon Reduction of β-(p-phenoxybenzoyl)propionic acid

This protocol is adapted from the procedure reported by Huang-Minlon, which demonstrates a significant yield improvement over the traditional method.[8]

-

Materials:

-

β-(p-phenoxybenzoyl)propionic acid

-

85% this compound

-

Sodium hydroxide (B78521)

-

Diethylene glycol

-

-

Procedure:

-

A mixture of the carbonyl compound, 85% this compound, and three equivalents of sodium hydroxide is refluxed in diethylene glycol.[8]

-

After the initial reflux, water and excess hydrazine are removed from the reaction mixture by distillation.[8]

-

The temperature of the reaction mixture is then elevated to 200 °C to facilitate the decomposition of the hydrazone.[8]

-

Upon completion of the reaction, as indicated by the cessation of nitrogen evolution, the mixture is cooled and worked up to isolate the product, γ-(p-phenoxyphenyl)butyric acid.[8]

-

Quantitative Data for the Wolff-Kishner Reduction

| Carbonyl Substrate | Product | Conditions | Yield (%) | Reference |

| β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | 85% N₂H₄·H₂O, NaOH, diethylene glycol, 200 °C | 95 | [8] |

| Steroidal C11-ketone | Reduced steroidal alkane | N₂H₄·H₂O, KOH, diethylene glycol, 195 °C | 79 | [8] |

| Aldehydes and Ketones (General) | Alkanes | N₂H₄, Base, High-boiling solvent | High | [2] |

Synthesis of Heterocyclic Compounds

This compound is a pivotal building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its ability to react with 1,3-dicarbonyl compounds and their synthetic equivalents provides a direct and efficient route to various five- and six-membered ring systems.[10][11][12][13][14]

Synthesis of Pyrazoles

The reaction of this compound with β-dicarbonyl compounds is a classic and widely used method for the synthesis of pyrazoles.[11][12][13][14] The reaction proceeds through a condensation-cyclization sequence, often with high regioselectivity.

Experimental Protocol for the Synthesis of 3-propyl-1H-pyrazole

This protocol details the synthesis of a simple pyrazole (B372694) from an acetylenic acetal (B89532) precursor.[15]

-

Materials:

-

This compound (N₂H₄·H₂O)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Procedure:

-

In a round-bottom flask, 1,1-diethoxyhex-2-yne (10 mmol) is dissolved in ethanol (20 mL).[15]

-

A solution of concentrated hydrochloric acid (0.5 mL) in 5 mL of water is slowly added to the stirred solution.[15]

-

The mixture is heated to reflux for 1 hour to facilitate the hydrolysis of the acetal to the intermediate β-keto aldehyde.[15]

-

After cooling to room temperature, this compound (12 mmol) is slowly added.[15]

-

The mixture is then heated to reflux for an additional 3 hours.[15]

-

Following cooling, the reaction mixture is poured into water and extracted with diethyl ether.[15]

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product, which can be purified by vacuum distillation or column chromatography.[15]

-

Synthesis of Pyridazines

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be synthesized through the condensation of this compound with 1,4-dicarbonyl compounds or their equivalents.[16][17][18]

Experimental Protocol for the Synthesis of an Aryl Substituted Pyridazine

This procedure describes the synthesis of pyridazines from 1,2-diacyl fulvenes.[16]

-

Materials:

-

1,2-diacyl fulvene (B1219640)

-

Hydrazine (98%)

-

Dichloromethane

-

Magnesium sulfate

-

-

Procedure:

-

A solution of the 1,2-diacyl fulvene (e.g., 1,2-C₅H₃(COC₆H₅)₂) in methanol is prepared in a suitable flask.[16]

-

Excess hydrazine (1 mL) is added, and the solution is stirred for 24 hours.[16]

-

After 24 hours, water is added to precipitate the product.[16]

-

The product is extracted with dichloromethane.[16]

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude pyridazine.[16]

-

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocycles accessible through reactions involving hydrazine derivatives. Typically, they are synthesized from the cyclodehydration of 1,2-diacylhydrazines, which are themselves prepared from the reaction of acid hydrazides with acylating agents.[19][20][21][22]

General Procedure for the Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

This method involves the reaction of an aryl hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.[19]

-

Materials:

-

Aryl hydrazide

-

β-benzoyl propionic acid

-

Phosphorus oxychloride

-

-

Procedure:

-

The aryl hydrazide is dissolved in phosphorus oxychloride.[19]

-

An equimolar amount of β-benzoyl propionic acid is added to the solution.[19]

-

The reaction mixture is refluxed for 6-7 hours.[19]

-

After cooling to room temperature, the mixture is poured onto crushed ice and neutralized to precipitate the 1,3,4-oxadiazole product.[19]

-

Quantitative Data for Heterocycle Synthesis

| Starting Materials | Heterocycle | Conditions | Yield (%) | Reference |

| Substituted hydroxy chalcones, N₂H₄·H₂O | 2-Pyrazoline derivatives | 2-ethoxy ethanol, NaOH, reflux 3-5 hrs | Not specified | [23] |

| 1,1-Diethoxyhex-2-yne, N₂H₄·H₂O | 3-propyl-1H-pyrazole | HCl, EtOH, reflux | Good | [15] |

| 1,2-diacyl fulvenes, N₂H₄·H₂O | Aryl substituted pyridazines | Methanol, 24 hrs | High | [16] |

| Aryl hydrazide, β-benzoyl propionic acid | 1,3,4-Oxadiazole | POCl₃, reflux 6-7 hrs | Not specified | [19] |

| Carboxylic acids, Acylhydrazides | 1,3,4-Oxadiazoles | HATU, Burgess reagent | 63-96 | [20] |

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood.[24] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should always be worn. It is also a suspected carcinogen and should be handled with due diligence to minimize exposure. Waste containing hydrazine should be quenched and disposed of according to institutional safety protocols.

Conclusion

This compound remains an indispensable reagent in the arsenal (B13267) of the synthetic organic chemist. Its fundamental reactivity in the Wolff-Kishner reduction and the synthesis of a diverse range of heterocyclic scaffolds underscores its enduring importance. A thorough understanding of its reaction mechanisms, coupled with the application of optimized experimental protocols, will continue to empower researchers in the fields of drug discovery and materials science to construct novel and complex molecular architectures.

References

- 1. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Wolff-Kishner Reduction [organic-chemistry.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. iglobaljournal.com [iglobaljournal.com]

- 18. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 22. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 23. irjmets.com [irjmets.com]

- 24. Selective Reduction of Halogenated Nitroarenes with this compound in the Presence of Pd/C [organic-chemistry.org]

Navigating the Labyrinth: A Technical Guide to the Hazards and Toxicity of Hydrazine Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Hydrazine (B178648) hydrate (B1144303), a potent reducing agent and versatile chemical intermediate, is utilized in various industrial and pharmaceutical applications. However, its utility is shadowed by significant health hazards, including acute and chronic toxicity, carcinogenicity, and severe corrosive properties. This technical guide provides an in-depth analysis of the toxicological profile of hydrazine hydrate solutions, offering critical data, detailed experimental methodologies, and an exploration of the biochemical mechanisms underpinning its toxicity to inform safe handling, risk assessment, and the development of safer alternatives.

Physicochemical and Toxicological Data at a Glance

A comprehensive understanding of the hazards associated with this compound begins with its quantitative toxicological data. The following tables summarize key values for acute toxicity, carcinogenicity, and established exposure limits.

Table 1: Acute Toxicity of Hydrazine

| Route of Exposure | Species | Parameter | Value | References |

| Oral | Rat | LD50 | 60 - 129 mg/kg | [1] |

| Dermal | Rabbit | LD50 | 91 - 238 mg/kg | [1] |

| Inhalation (Vapor) | Rat | LC50 (4h) | 0.75 mg/L | [1] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to cause death in 50% of test animals.

Table 2: Carcinogenicity Classification

| Organization | Classification |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen |

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans |

Table 3: Occupational Exposure Limits for Hydrazine

| Organization | Limit | Value |

| Occupational Safety and Health Administration (OSHA) | Permissible Exposure Limit (PEL) - 8-hour TWA | 1 ppm |

| National Institute for Occupational Safety and Health (NIOSH) | Recommended Exposure Limit (REL) - 2-hour Ceiling | 0.03 ppm |

| American Conference of Governmental Industrial Hygienists (ACGIH) | Threshold Limit Value (TLV) - 8-hour TWA | 0.01 ppm |

TWA (Time-Weighted Average) is the average exposure over a specified period. Ceiling limit is a concentration that should not be exceeded at any time.

Unraveling the Mechanisms of Toxicity

The toxicity of this compound is multifaceted, impacting several organ systems through distinct biochemical pathways. The primary mechanisms of concern are its neurotoxicity and hepatotoxicity.

Neurotoxicity: A Disruption of GABAergic Neurotransmission

Hydrazine's acute neurotoxic effects, which can include tremors, seizures, and convulsions, are primarily attributed to its interference with the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] Hydrazine achieves this by targeting pyridoxal (B1214274) 5'-phosphate (P5P), the active form of vitamin B6, which is a critical cofactor for the enzyme glutamic acid decarboxylase (GAD). GAD catalyzes the conversion of glutamate (B1630785) to GABA. By forming a hydrazone with P5P, hydrazine effectively sequesters this vital cofactor, leading to reduced GAD activity, decreased GABA levels, and a state of neuronal hyperexcitability.

Hepatotoxicity: The Onslaught of Oxidative Stress

This compound is a known hepatotoxin, capable of causing fatty liver, necrosis, and in chronic cases, liver tumors. The primary mechanism of liver damage is believed to be the induction of oxidative stress. The metabolism of hydrazine, particularly by cytochrome P450 enzymes in the liver, generates reactive free radicals.[1][3] These highly reactive species can overwhelm the cell's antioxidant defenses, such as glutathione, leading to lipid peroxidation of cellular membranes, damage to proteins and DNA, and ultimately, cell death.

Key Experimental Protocols for Toxicity Assessment

The evaluation of this compound's toxicity relies on standardized and rigorous experimental protocols. The following sections detail the methodologies for assessing acute toxicity, carcinogenicity, and genotoxicity, based on OECD guidelines and specific study designs.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance. The OECD provides guidelines for oral (OECD 401), dermal (OECD 402), and inhalation (OECD 403) toxicity testing.

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex (females are often more sensitive), are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight). A range of dose levels is used to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Chronic Toxicity and Carcinogenicity Testing

Long-term studies are essential for evaluating the potential of a substance to cause cancer and other chronic health effects. A two-year bioassay in rodents is the standard for assessing carcinogenicity.

Experimental Protocol: Two-Year Drinking Water Carcinogenicity Study (based on a study in F344 rats and BDF1 mice) [4][5]

-

Test Animals: Groups of 50 male and 50 female F344/DuCrj rats and 50 male and 50 female Crj:BDF1 mice are used for each dose group and a control group.

-

Dose Administration: Hydrazine monohydrate is administered in the drinking water at various concentrations (e.g., 0, 20, 40, 80 ppm for rats and male mice; 0, 40, 80, 160 ppm for female mice) for 104 weeks.[4][5] The stability and concentration of the test substance in the water are monitored regularly.

-

Clinical Observations and Pathology:

-

In-life Observations: Animals are observed twice daily for clinical signs of toxicity and mortality. Body weight and water/food consumption are measured weekly for the first 14 weeks and every 4 weeks thereafter.[5]

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of hematological and clinical chemistry parameters.

-

Gross Necropsy: A complete necropsy is performed on all animals that die or are euthanized at the end of the study.

-

Histopathology: A comprehensive histopathological examination of all organs and tissues is conducted by a qualified pathologist.

-

-

Data Analysis: The incidence of tumors and non-neoplastic lesions in the treated groups is compared to the control group using appropriate statistical methods.

Genotoxicity Testing

Genotoxicity assays are used to determine if a substance can damage genetic material. The hepatocyte primary culture/DNA repair test is a relevant assay for hydrazine, given its known hepatotoxicity.

Experimental Protocol: Hepatocyte Primary Culture/DNA Repair Test [6][7][8]

-

Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of untreated rats or mice by collagenase perfusion.

-

Cell Culture: The isolated hepatocytes are plated on coverslips in culture dishes and allowed to attach.

-

Treatment: The cells are then treated with various concentrations of the test substance (this compound) and tritiated thymidine (B127349) ([³H]TdR) for a specified period (e.g., 18-24 hours).

-

Autoradiography: After treatment, the cells are fixed, and the coverslips are coated with nuclear track emulsion and exposed for a period of time.

-

Analysis: The slides are developed, and the number of silver grains over the nucleus (indicating DNA repair) is counted using a microscope. A significant increase in the net nuclear grain count in treated cells compared to control cells indicates a positive genotoxic response.

Conclusion

This compound is a chemical with significant and varied toxicological properties that demand stringent safety protocols and informed risk assessment. Its acute toxicity, particularly through inhalation, and its potential for long-term carcinogenic effects necessitate careful handling and the use of appropriate personal protective equipment in research and industrial settings. The mechanisms of its neurotoxicity, through the disruption of GABA synthesis, and its hepatotoxicity, via the induction of oxidative stress, highlight the complex biochemical interactions that can lead to adverse health outcomes. The detailed experimental protocols provided in this guide serve as a foundation for understanding how these toxicological endpoints are evaluated and for designing future studies on the safety of this compound and its alternatives. For professionals in drug development and research, a thorough understanding of these hazards is paramount for ensuring workplace safety and for the responsible advancement of science and medicine.

References

- 1. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 6. The hepatocyte primary culture/DNA repair test using hepatocytes from several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Production of Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis and production of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), a versatile chemical intermediate with significant applications in the pharmaceutical industry, agrochemicals, and as a blowing agent and corrosion inhibitor. The document details the core chemical processes, experimental protocols, and quantitative data associated with the Raschg process, the Bayer Ketazine process, and the modern Peroxide process.

Introduction to Hydrazine Hydrate Synthesis

The industrial production of this compound has evolved significantly since its inception, driven by the need for higher yields, improved safety, and reduced environmental impact. The primary challenge in hydrazine synthesis lies in the controlled oxidation of ammonia (B1221849) to form the N-N single bond while avoiding further oxidation to nitrogen gas. The three predominant methods employed today are the Raschig process, the Bayer Ketazine process, and the Peroxide process. Each of these methods possesses distinct advantages and disadvantages in terms of raw material consumption, energy requirements, and waste generation.

The Raschig Process

The Raschig process, developed in the early 20th century, is the oldest commercial method for this compound production. It involves the oxidation of ammonia with sodium hypochlorite (B82951). The process is characterized by its relatively straightforward chemistry but is hampered by low yields and the production of significant saline wastewater.

Experimental Protocol

The Raschig process is typically carried out in two main stages:

-

Chloramine (B81541) Formation: An aqueous solution of sodium hypochlorite is reacted with an excess of ammonia at low temperatures (around 5°C) to form chloramine (NH₂Cl). This reaction is rapid and nearly quantitative.[1]

-

Hydrazine Synthesis: The chloramine solution is then rapidly mixed with a large excess of anhydrous ammonia under high pressure (20-30 MPa) and heated to approximately 130°C.[2] The reaction produces a dilute solution of this compound (1-2%) along with sodium chloride as a byproduct.[2]

-

Purification: The excess ammonia is removed by distillation and recycled. The dilute this compound solution is then concentrated through fractional distillation. To obtain anhydrous hydrazine, azeotropic distillation with aniline (B41778) is employed to remove water.[2]

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 60-70% | [1][2] |

| Reactant Molar Ratio (Ammonia:Hypochlorite) | High excess of ammonia (e.g., 20-30 fold) | [1] |

| Chloramine Formation Temperature | ~ 5°C | [2] |

| Hydrazine Synthesis Temperature | ~ 130°C | [1][2] |

| Hydrazine Synthesis Pressure | 20-30 MPa (Olin Raschig variation) | [2] |

| Initial this compound Concentration | 1-2% | [2] |

Process Workflow

References

Hydrazine Hydrate: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Hydrazine (B178648) hydrate (B1144303) stands as a remarkably versatile and fundamental building block in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1] Its unique reactivity, stemming from its potent nucleophilicity and reducing capabilities, makes it an indispensable reagent for constructing the core heterocyclic scaffolds found in numerous drugs.[1][2] This technical guide explores the pivotal role of hydrazine hydrate as a precursor in pharmaceuticals, focusing on its application in the synthesis of key drug classes and heterocyclic systems. We provide a detailed examination of reaction pathways, quantitative data, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

The Role of this compound in Heterocyclic Synthesis

Hydrazine's primary utility in pharmaceutical synthesis lies in its reaction with multi-functional compounds to form stable heterocyclic rings.[3] These nitrogen-containing ring systems, such as pyrazoles, pyridazines, and triazoles, are privileged structures in medicinal chemistry due to their ability to engage with biological targets.[3][4] The condensation of hydrazine with 1,3-dicarbonyl compounds, for instance, is a classic and efficient method for creating pyrazole (B372694) rings, while its reaction with γ-keto acids yields pyridazines.[5][6]

The general workflow for leveraging this compound in the synthesis of these crucial pharmaceutical intermediates often follows a condensation-cyclization sequence. This process is highly adaptable, allowing for the introduction of various substituents to tailor the pharmacological properties of the final compound.

References

An In-depth Technical Guide on the Initial Reactivity of Hydrazine Hydrate with Carbonyl Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrazine (B178648) hydrate (B1144303) is a highly reactive and versatile reagent in organic synthesis, primarily known for its reactions with carbonyl compounds such as aldehydes and ketones. This interaction forms the basis for synthesizing a wide array of valuable chemical entities, from simple hydrazones to complex heterocyclic systems. The initial nucleophilic attack of hydrazine on the carbonyl carbon initiates a cascade of transformations, leading to the formation of hydrazones, azines, and alkanes via the Wolff-Kishner reduction, or cyclized products like pyrazoles from dicarbonyl substrates. This technical guide provides a comprehensive overview of these fundamental reactions, detailing their mechanisms, experimental protocols, and quantitative outcomes. The information is presented to serve as a foundational resource for researchers in synthetic chemistry and drug development.

Core Reactivity: Hydrazone Formation

The primary reaction between a carbonyl compound and hydrazine hydrate is the formation of a hydrazone.[1] This reaction involves the nucleophilic addition of hydrazine to the electrophilic carbonyl carbon, followed by dehydration. Hydrazine is a potent nucleophile, a property enhanced by the alpha effect—the presence of an adjacent nitrogen atom with a lone pair of electrons.

The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, while the carbonyl is not activated, the nucleophilicity of hydrazine is maintained. The overall mechanism involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to form the C=N double bond of the hydrazone.

Key Synthetic Applications

The initial formation of a hydrazone is a gateway to several powerful synthetic transformations.

Wolff-Kishner Reduction

One of the most significant applications of hydrazone formation is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes.[2][3] The reaction is performed under basic conditions at high temperatures, making it a complementary method to the acid-catalyzed Clemmensen reduction.[4] The process occurs in two stages:

-

Formation of the hydrazone from the carbonyl compound and this compound.

-

Deprotonation of the terminal nitrogen by a strong base (like KOH or NaOH), followed by a series of proton transfers and the irreversible elimination of highly stable nitrogen gas (N₂), which drives the reaction to completion. The resulting carbanion is then protonated by the solvent to yield the alkane.[5]

A crucial advancement is the Huang-Minlon modification , which simplifies the procedure into a one-pot reaction using a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol.[6][7] This modification allows for the use of more convenient this compound instead of anhydrous hydrazine and improves yields by allowing the removal of water by distillation, thus enabling the reaction to reach the high temperatures required for the final elimination step.[2]

Azine Formation

When hydrazones derived from hydrazine itself (N-unsubstituted hydrazones) are treated with a second equivalent of a carbonyl compound, they can condense to form an azine, a compound characterized by a C=N-N=C functional group.[1] This reaction can sometimes be an unwanted side reaction during Wolff-Kishner reductions if conditions are not carefully controlled.[2] However, azine synthesis can be a primary objective, often achieved by reacting a carbonyl compound with this compound, sometimes in the presence of a catalyst.

Cyclization Reactions with Dicarbonyls

This compound is a key building block for the synthesis of five- and six-membered heterocyclic compounds. When reacted with 1,3-dicarbonyl compounds, hydrazine undergoes a cyclocondensation reaction to form pyrazoles, an important scaffold in medicinal chemistry.[8][9] The reaction proceeds through the initial formation of a monohydrazone, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. Similarly, reaction with 1,2-dicarbonyls can yield pyridazines.

Data Presentation

The efficiency of these reactions is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Synthesis of Azines from Carbonyl Compounds and this compound

| Entry | Carbonyl Compound | Catalyst/Solvent | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | I₂ / THF | 1 | 98 | |

| 2 | 4-Chlorobenzaldehyde | I₂ / THF | 1 | 96 | |

| 3 | 4-Nitrobenzaldehyde | I₂ / THF | 2 | 98 | |

| 4 | Cinnamaldehyde | I₂ / No Solvent | 1.5 | 96 | |

| 5 | Acetophenone | I₂ / THF | 3 | 92 | |

| 6 | Cyclohexanone | I₂ / No Solvent | 4 | 90 | |

| 7 | 2-Methoxycinnamaldehyde | Solid Hydrazine / Grinding | 24 h (at RT) | >97 | [3][10] |

Table 2: Wolff-Kishner Reduction (Huang-Minlon Modification) of Various Ketones

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | 95 | [7] |

| 2 | Propiophenone | Propylbenzene | 80 | [7] |

| 3 | A tricyclic steroidal ketone | Corresponding methylene (B1212753) compound | 68 | [7] |

| 4 | 4-t-Butylcyclohexanone | t-Butylcyclohexane | 93 | General textbook example |

| 5 | Cholestanone | Cholestane | 71.5 | [7] |

Table 3: Synthesis of Substituted Pyrazoles from 1,3-Diketones and Hydrazines

| Entry | 1,3-Diketone | Hydrazine | Solvent | Yield (%) | Reference |

| 1 | 1-Phenyl-1,3-butanedione | Phenylhydrazine HCl | DMAc | 98 | [8][9] |

| 2 | 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine HCl | DMAc | 94 | [8][9] |

| 3 | 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine HCl | DMAc | 98 | [8][9] |

| 4 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine HCl | DMAc | 77 | [9] |

| 5 | Acetylacetone | This compound | Ethylene Glycol | 95 | [8] |

Experimental Protocols

General Synthesis of Acetone (B3395972) Hydrazone

This procedure details the synthesis of acetone hydrazone, which first involves the formation of acetone azine, followed by reaction with anhydrous hydrazine.[9]

Part A: Acetone Azine

-

A 500-mL round-bottomed flask containing 145 g (2.50 moles) of acetone is fitted with a mechanical stirrer and a dropping funnel and is cooled in an ice bath.

-

With vigorous stirring, 65.5 g (1.31 moles) of 100% this compound is added at a rate that maintains the temperature below 35°C (approx. 20-30 minutes).

-

The mixture is stirred for an additional 10-15 minutes before 50 g of potassium hydroxide (B78521) pellets are added with continued cooling and vigorous stirring.

-

The upper organic layer is separated, allowed to stand over 25 g of potassium hydroxide pellets for 30 minutes, filtered, and then dried with two more portions of potassium hydroxide.

-

Distillation of the dried liquid yields 120–126 g (86–90%) of acetone azine.

Part B: Acetone Hydrazone

-

Anhydrous hydrazine is prepared by refluxing 100% this compound with an equal weight of sodium hydroxide pellets for 2 hours, followed by distillation under a slow stream of nitrogen.

-

A mixture of 112 g (1.00 mole) of acetone azine and 32 g (1.0 mole) of the prepared anhydrous hydrazine is placed in a 300-mL flask and heated at 100°C for 12–16 hours.

-

The crude product is then rapidly distilled. The fraction boiling at 122–126°C is collected, yielding 111–127 g (77–88%) of acetone hydrazone.[9]

Huang-Minlon Modification of the Wolff-Kishner Reduction

This one-pot protocol is a widely used method for the deoxygenation of ketones and aldehydes.[6][7]

-

The carbonyl compound (1 equivalent) is refluxed in diethylene glycol with 85% this compound (3-5 equivalents) and sodium or potassium hydroxide (3-4 equivalents).[6]

-

The initial reflux is carried out for approximately 1-2 hours to ensure the complete formation of the hydrazone.

-

After hydrazone formation, a condenser is arranged for distillation, and the temperature is raised to distill off water and excess hydrazine.

-

Once the water is removed, the reaction temperature is allowed to rise to ~200°C, and the mixture is refluxed for an additional 3-6 hours until the evolution of nitrogen gas ceases.[7]

-

The reaction mixture is then cooled, diluted with water, and the product is isolated by extraction with a suitable organic solvent (e.g., ether or toluene).

-

The organic extracts are washed, dried, and concentrated to give the crude alkane, which can be purified by distillation or crystallization.

One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides

This protocol describes an efficient in-situ generation of 1,3-diketones followed by cyclization with hydrazine.[11]

-

To a solution of a ketone (1.0 equivalent) in a hydrocarbon solvent such as toluene, a strong lithium base (e.g., LiHMDS, 1.1 equivalents) is added at low temperature (-78°C to 0°C) to form the enolate.

-

An acid chloride (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature to form the 1,3-diketone in situ.

-

This compound or a substituted hydrazine hydrochloride (1.2 equivalents) is added directly to the reaction mixture.

-

The mixture is heated to reflux for several hours until the cyclocondensation is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired pyrazole. This method provides good to excellent yields for a wide range of substrates.[11]

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Wolff-Kishner Reduction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Wolff–Kishner Reduction [unacademy.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Exploring the use of hydrazine hydrate in the synthesis of agrochemicals.

Hydrazine (B178648) hydrate (B1144303), a potent reducing agent and a versatile building block, is a cornerstone in the synthesis of a wide array of agrochemicals. Its unique reactivity enables the construction of various nitrogen-containing heterocyclic compounds that form the core structures of many herbicides, insecticides, fungicides, and plant growth regulators. This technical guide delves into the significant applications of hydrazine hydrate in the agrochemical industry, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

The primary application of this compound in agrochemical synthesis lies in its ability to react with dicarbonyl or related compounds to form stable heterocyclic rings.[1][2][3] These reactions are fundamental to producing major classes of pesticides, including pyridazines, pyrazoles, and triazoles, each known for their specific biological activities.[4][5]

Herbicides: The Synthesis of Pyridazinones

Pyridazinone derivatives are a significant class of herbicides, and their synthesis often relies on the cyclocondensation reaction between γ-keto acids or their esters and this compound.[6][7] This reaction provides a straightforward route to the pyridazinone ring system.

A common method involves the reaction of a γ-keto acid with this compound in a suitable solvent, such as ethanol (B145695) or methanol, under reflux conditions. The reaction time can vary from one to eighteen hours.[6] The resulting 4,5-dihydropyridazin-3(2H)-ones can then be oxidized to the corresponding pyridazin-3(2H)-ones.[6]

Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

A mixture of ethyl levulinate and this compound is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.[6]

The following diagram illustrates the general synthesis of pyridazin-3(2H)-ones from γ-keto acids and hydrazine derivatives.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| γ-Keto Acid | This compound | 6-(2-arylethenyl)-4,5-dihydropyridazin-3(2H)-one | 30-67 | [6] |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | This compound | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | - | [8] |

Insecticides: The Versatility of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are widely used as insecticides, and this compound is a key reagent in their synthesis.[9][10] The most common method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone, and this compound.[10]

For instance, the reaction of α,β-unsaturated ketones (chalcones) with this compound is a convenient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.[11] The reaction is often carried out in an acidic medium.[11]

Experimental Protocol: Synthesis of 3,5-diaryl-1H-pyrazoles

β-Arylchalcones are reacted with hydrogen peroxide to form epoxides. The subsequent addition of this compound affords pyrazoline intermediates, which are then dehydrated to yield the desired 3,5-diaryl-1H-pyrazoles.[10]

The logical workflow for the synthesis of pyrazole-based insecticides from this compound is depicted below.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| α,β-Unsaturated Ketones | This compound | Pyrazolines/Pyrazoles | [11] |

| Diacetylene Ketones | Phenylhydrazine/Hydrazine Hydrate | Regioisomeric Pyrazoles | [10] |

| β-Arylchalcones | This compound | 3,5-Diaryl-1H-pyrazoles | [10] |

| Acrolein | This compound | Pyrazole | [12] |

Fungicides: The Prominence of Triazoles

Triazole compounds are a major class of fungicides, known for their broad-spectrum activity and high efficiency.[13] this compound is a crucial raw material in the synthesis of the 1,2,4-triazole (B32235) ring, a key structural motif in many potent fungicides.[13][14]

One common method for synthesizing the triazole ring is the reaction of formamide (B127407) with this compound at elevated temperatures.[13] Another approach involves the reaction of formic acid with ammonia (B1221849) followed by the addition of this compound.[13]

Experimental Protocol: Synthesis of 1H-1,2,4-triazole (Formamide Method)

Formamide is heated to 175-185°C, and 80% this compound is slowly added. The mixture is heated and dehydrated at 180-185°C for 30 minutes after the addition is complete. This process yields 1H-1,2,4-triazole with a reported yield of 91%.[13]

The following diagram illustrates a key signaling pathway in the synthesis of triazole fungicides.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Formamide | 80% this compound | 1H-1,2,4-triazole | 91 | [13] |

| 85% Formic Acid, Ammonia | 80% this compound | 1H-1,2,4-triazole | 91.08 | [13] |

| Formic Acid Esters, Ammonium Salt | This compound | 1H-1,2,4-triazole | - | [15] |

Other Agrochemical Applications

Beyond these major classes, this compound and its derivatives are used in the synthesis of other agrochemicals. For example, it is used to produce plant growth regulators like maleic hydrazide.[4] Additionally, hydrazine derivatives are incorporated into various other pesticide structures to enhance their biological activity.[9][16]

References

- 1. Hydrazine HydrateWhat are the main application areas of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]